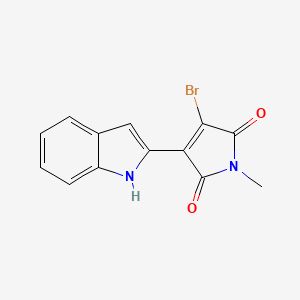
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, an indole moiety, and a pyrrole-2,5-dione structure, making it a unique and versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of Pyrrole-2,5-dione: The pyrrole-2,5-dione structure can be synthesized through the reaction of maleic anhydride with an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole and pyrrole moieties can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxidized or reduced forms of the compound, and coupled products with extended conjugation or functionalization .
科学研究应用
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: It serves as a probe for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
作用机制
The mechanism of action of 3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands and bind to active sites, modulating the activity of the target proteins. The bromine atom and pyrrole-2,5-dione structure contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
3-Bromoindole: A simpler brominated indole derivative used in various synthetic applications.
1-Methylindole: A methylated indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
3-Bromo-4-(1H-indol-2-yl)-1-methyl-1H-pyrrole-2,5-dione is unique due to its combination of a bromine atom, an indole moiety, and a pyrrole-2,5-dione structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications .
属性
CAS 编号 |
62787-06-8 |
|---|---|
分子式 |
C13H9BrN2O2 |
分子量 |
305.13 g/mol |
IUPAC 名称 |
3-bromo-4-(1H-indol-2-yl)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H9BrN2O2/c1-16-12(17)10(11(14)13(16)18)9-6-7-4-2-3-5-8(7)15-9/h2-6,15H,1H3 |
InChI 键 |
SMMZQRVXHOAIEP-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=C(C1=O)Br)C2=CC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


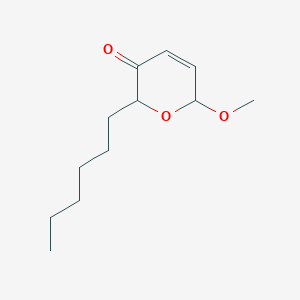
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)

![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)
![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
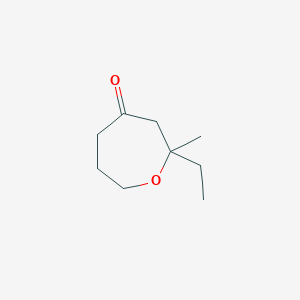
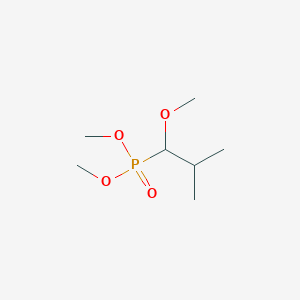
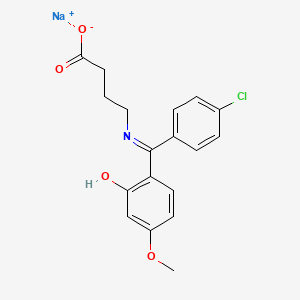
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)
